Aminoacylase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aminoacylase (EC 3.5.1.14) is an enzyme that catalyzes the chemical reaction of N-acyl-L-amino acid and H2O to produce carboxylate and L-amino acid . This enzyme belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds, in linear amides . It participates in the urea cycle and metabolism of amino groups .

Synthesis Analysis

A novel aminoacylase from Paraburkholderia monticola (PmAcy) was identified, cloned, and evaluated for its N-acyl-amino acid synthesis potential . Soluble protein was obtained by expression in lactose autoinduction medium and co-expression of molecular chaperones GroEL/S .

Molecular Structure Analysis

The quaternary structure of Aminoacylase 1 (PDB 1Q7L) consists of two Zinc binding domains and two dimerization domains . These structures correspond to two known primary amino acid sequences for aminoacylases .

Chemical Reactions Analysis

Aminoacylase is capable of N-acyl-amino acid synthesis with good conversion rates . The enzyme preferred long-chain acyl-amino-acids and displayed hardly any activity with acetyl-amino acids .

Physical And Chemical Properties Analysis

Aminoacylase possesses beneficial traits for industrial application like high temperature and pH-stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C .

Aplicaciones Científicas De Investigación

Aminoacylase in Biocatalysis

Aminoacylase plays a significant role in the field of biocatalysis . It is used in the immobilization of α-amylases, which are starch hydrolyzing enzymes with industrial relevance . The immobilized α-amylase on nanomatrices possess excellent properties contrary to their soluble forms and are more preferred for industrial processes .

Aminoacylase in Industrial Applications

Aminoacylase has a wide range of industrial applications. It is used in starch-based food industries, detergents, textiles, papermaking, biofuel production, wastewater treatment, pharmaceutics, and medicinal chemistry .

Aminoacylase in Heart Failure Treatment

Aminoacylase-1 plays a key role in myocardial fibrosis and the therapeutic effects of 20(S)-ginsenoside Rg3 in mouse heart failure . The study suggests that N-acetylglutamine may be a potential biomarker of heart failure and its specific metabolic-degrading enzyme aminoacylase-1 could be a potential therapeutic target for the prevention and treatment of myocardial fibrosis during the development of heart failure .

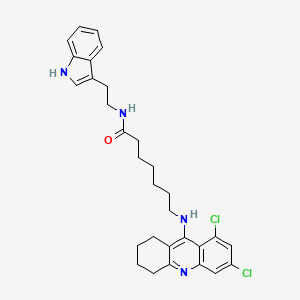

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide in Antimicrobial Activity

This compound, being a derivative of 1,3,5-triazine, exhibits antimicrobial activity . These compounds have been investigated as biologically active small molecules and show antimalarial, antimicrobial, anti-cancer, and anti-viral activities, among other beneficial properties .

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide in Antihypertensive Potential

This compound has shown potential in the treatment of hypertension . A study by Hadizadeh et al. synthesized a similar compound and evaluated it for antihypertensive potential in rats .

Mecanismo De Acción

Target of Action

Aminoacylase, also known as EC 3.5.1.14, is an enzyme that primarily targets N-acyl-L-amino acids . This enzyme plays a key role in the metabolism of amino groups and participates in the urea cycle . It has been found to play a significant role in myocardial fibrosis and heart failure .

Mode of Action

Aminoacylase is a metallo-enzyme that requires Zinc (Zn 2+) as a cofactor to function . The Zinc ions inside of aminoacylase are each coordinated to histidine, glutamate, aspartate, and water . The Zinc ion polarizes the water, facilitating its deprotonation by a nearby basic residue . The negatively charged hydroxide ion is nucleophilic and attacks the electrophilic carbonyl carbon of the substrate’s acyl group . The exact mechanism after this point is unknown, with one possibility being that the carbonyl then reforms, breaks the amide bond, and forms the two products .

Biochemical Pathways

Aminoacylase participates in the urea cycle and the metabolism of amino groups . It catalyzes the hydrolysis of N-acyl α-L-amino acids . When N-terminal acetylated proteins are degraded through either lysosomal or proteasomal pathways, the resultant N α-acetylated amino acids must be acted on by aminoacylase enzymes .

Pharmacokinetics

As a highly polar compound, it is expected to have minimal oral bioavailability .

Result of Action

The action of Aminoacylase results in the hydrolysis of N-acyl-L-amino acids into carboxylate and L-amino acid . This enzyme has been found to play a key role in myocardial fibrosis and heart failure . Overexpression of Aminoacylase suppressed the expression of COL3A1 and COL1A via inhibiting the TGF-β1/Smad3 pathway .

Action Environment

The action of Aminoacylase can be influenced by various environmental factors. For instance, the presence of Zinc is crucial for its function . Furthermore, the pH and temperature of the environment can also affect the activity of the enzyme.

Safety and Hazards

According to the safety data sheet for Human Aminoacylase-1 Elisa, the product may be corrosive to metals and is suspected of causing cancer . Precautions for safe handling include obtaining special instructions before use and not handling until all safety precautions have been read and understood .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGJWNIHLSLQPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9012-37-7 |

Source

|

| Record name | Aminoacylase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoacylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Butylamino)-1-hydroxyethyl]phenol;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate;sulfuric acid](/img/structure/B1246412.png)

![1-Carboxy-1'-[(dimethylamino)carbonyl]ferrocene](/img/structure/B1246413.png)

![N-(7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl)-2-[6-ethyl-2-hydroxy-5-(3-methylbutyl)oxan-2-yl]-2-hydroxypropanamide](/img/structure/B1246417.png)